4-ブロモ-5-メトキシ-2-メチル-N-(2,2,6,6-テトラメチルピペリジン-4-イル)ベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

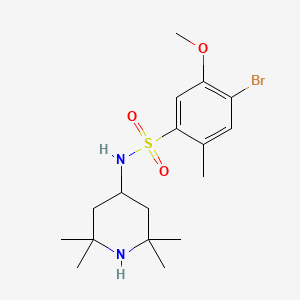

4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H27BrN2O3S and its molecular weight is 419.38. The purity is usually 95%.

BenchChem offers high-quality 4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide have shown cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Enzyme Inhibition

Sulfonamides are known to act as enzyme inhibitors. The compound has been evaluated for its ability to inhibit key enzymes such as carbonic anhydrase and acetylcholinesterase. In particular, some derivatives have demonstrated selectivity for carbonic anhydrase IX, which is implicated in tumor growth and metastasis .

Antimicrobial Properties

Sulfonamide derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, including multidrug-resistant pathogens such as Escherichia coli and Klebsiella pneumoniae. These studies indicate that compounds like 4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide could serve as templates for developing new antibiotics .

Neurological Applications

Given its structural characteristics, this compound may also have implications in treating neurological disorders by inhibiting acetylcholinesterase. This inhibition can enhance cholinergic neurotransmission and potentially benefit conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the efficacy of sulfonamide derivatives:

作用機序

Target of Action

The primary target of this compound is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . InhA plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis, making it an important target for anti-tuberculosis drugs.

Mode of Action

The compound acts as a slow, tight-binding inhibitor of InhA . It binds to the active site of the enzyme, preventing it from participating in the fatty acid synthesis pathway. This inhibitory action disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

生物活性

4-Bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C16H24BrN2O2S

- Molecular Weight : 398.34 g/mol

- IUPAC Name : 4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antitumor Activity : Research indicates that derivatives of benzenesulfonamides exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to 4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide have shown sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines .

- Mechanism of Action : The compound is believed to target microtubules by inhibiting tubulin polymerization. This action disrupts the mitotic spindle formation in dividing cells, leading to G2/M phase arrest and subsequent apoptotic cell death .

- Pharmacokinetics : Studies have suggested that the compound interacts with human serum albumin (HSA), which may affect its bioavailability and therapeutic efficacy. The binding affinity of the compound to HSA has been characterized using multi-spectroscopic techniques .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

Detailed Research Findings

- Cytotoxicity Assays : The cytotoxic effects of 4-bromo derivatives were evaluated using various human cancer cell lines. The results indicated that these compounds can significantly inhibit cell proliferation at nanomolar concentrations .

- Mechanistic Studies : Immunofluorescence assays showed that treatment with these compounds led to severe disruption of the microtubule network in cells . Flow cytometry analysis confirmed that treated cells underwent G2/M phase arrest followed by apoptosis.

- Drug-Like Properties : Computational studies predicted favorable drug-like properties for 4-bromo derivatives, indicating low mutagenicity and moderate interactions with cytochrome P450 enzymes .

特性

IUPAC Name |

4-bromo-5-methoxy-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BrN2O3S/c1-11-7-13(18)14(23-6)8-15(11)24(21,22)19-12-9-16(2,3)20-17(4,5)10-12/h7-8,12,19-20H,9-10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCADVWMWBRVRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。